molecular formula C13H14N2O2S2 B2416899 4-acetyl-N-(4-cyanothian-4-yl)thiophene-2-carboxamide CAS No. 1444696-69-8

4-acetyl-N-(4-cyanothian-4-yl)thiophene-2-carboxamide

Cat. No. B2416899
CAS RN: 1444696-69-8
M. Wt: 294.39
InChI Key: HCWJDZULYQOXAS-UHFFFAOYSA-N
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Description

“4-acetyl-N-(4-cyanothian-4-yl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C13H14N2O2S2 and a molecular weight of 294.39. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom at position 1 . Thiophene derivatives are known for their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives, which includes “this compound”, involves the condensation of N-(4-acetylphenyl)-2-chloroacetamide with various functionalized thiocarbamoyl compounds . This reaction is carried out in boiling ethanolic solution of sodium ethoxide .


Molecular Structure Analysis

The molecular structure of “this compound” has been determined on the basis of IR, 1H and 13C NMR, and mass spectra . The IR spectrum of a similar thiophene-2-carboxamide derivative showed the band attributed to N–H at 3268 cm−1, and the carbonyl group band was recorded at 1639 cm−1 .


Chemical Reactions Analysis

Thiophene derivatives, including “this compound”, can undergo a variety of chemical reactions. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene, the core structure of “this compound”, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Future Directions

Thiophene derivatives, including “4-acetyl-N-(4-cyanothian-4-yl)thiophene-2-carboxamide”, have shown promising therapeutic properties, attracting great interest in industry as well as academia . Future research could focus on exploring more about its pharmacological activities, optimizing its synthesis process, and investigating its potential applications in medicinal chemistry and material science.

properties

IUPAC Name

4-acetyl-N-(4-cyanothian-4-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S2/c1-9(16)10-6-11(19-7-10)12(17)15-13(8-14)2-4-18-5-3-13/h6-7H,2-5H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWJDZULYQOXAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSC(=C1)C(=O)NC2(CCSCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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